N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide
Overview
Description
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of two piperidine rings, one of which is substituted with a 3,5-dimethyl group, and an ethylsulfonyl group attached to the carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of 3,5-dimethylpiperidine: This can be achieved by hydrogenation of 3,5-dimethylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressure and temperature.
Alkylation: The 3,5-dimethylpiperidine is then alkylated with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate (K2CO3) to form N-(3-chloropropyl)-3,5-dimethylpiperidine.
Sulfonylation: The resulting compound is then reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine (TEA) to introduce the ethylsulfonyl group.
Amidation: Finally, the compound undergoes amidation with piperidine-4-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ethylsulfonyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s binding affinity and selectivity for its target. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: A precursor in the synthesis of the compound.
2,6-Dimethylpiperidine: Another piperidine derivative with similar structural features.
Piperidine: The parent compound of the piperidine class.
Uniqueness
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide is unique due to the presence of both 3,5-dimethyl and ethylsulfonyl groups, which confer specific chemical and biological properties. Its dual piperidine rings and carboxamide moiety make it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-ethylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O3S/c1-4-25(23,24)21-10-6-17(7-11-21)18(22)19-8-5-9-20-13-15(2)12-16(3)14-20/h15-17H,4-14H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDLHKBASLPSIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCCCN2CC(CC(C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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